molecular formula C19H20N2O4 B2832187 2-(1-(2-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903297-79-9

2-(1-(2-methoxybenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2832187
CAS RN: 1903297-79-9
M. Wt: 340.379
InChI Key: FPPUILZSJZJCHV-UHFFFAOYSA-N
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Description

Azetidine derivatives are important in medicinal chemistry and drug design . They are used as scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .


Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

The 2-azetidinone ring system is a fundamental structural feature of β-lactam antibiotics, including penicillins and cephalosporins. These antibiotics have been widely used to treat bacterial infections. Researchers have investigated the antibacterial and antimicrobial properties of derivatives containing the 2-azetidinone moiety, including our compound of interest. Understanding its interactions with bacterial targets and potential mechanisms of action is crucial for developing novel antibacterial agents .

Anticancer Activity

The unique chemical scaffold of 2-azetidinones has also attracted attention in cancer research. Scientists have explored the potential of this compound as an anticancer agent. Investigations include its effects on cancer cell proliferation, apoptosis, and cell cycle regulation. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .

Drug Delivery Systems

The 2-azetidinone ring can serve as a versatile platform for drug delivery. Researchers have functionalized this scaffold to encapsulate and release therapeutic agents selectively. By modifying substituents at N-1 and C-4 positions, scientists aim to enhance drug stability, bioavailability, and targeted delivery. Such systems hold promise for personalized medicine and improving treatment outcomes .

Catalysis and Green Synthesis

The synthesis of 2-azetidinones using catalytic methods has gained attention. Notably, molecular iodine has been employed as a Lewis acid catalyst in the green and practical synthesis of 3-pyrrole-substituted 2-azetidinones. Microwave irradiation further accelerates the reaction, resulting in excellent yields. Researchers continue to explore variations of this methodology for efficient and sustainable synthesis .

Metal Ion Recovery

Interestingly, a derivative of our compound, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, has been applied for the recovery of noble metal ions (such as Au(III), Ag(I), Pd(II), and Pt(II)) from aqueous solutions. Both dynamic (solvent extraction) and static (polymer membranes) separation processes have been investigated. This application highlights the compound’s potential in environmental and analytical chemistry .

Optically Pure Compounds

Researchers have successfully synthesized optically pure 3-pyrrole-substituted 2-azetidinones using the described methodology. These enantiomerically pure compounds find applications in asymmetric synthesis, chiral ligands, and pharmaceuticals. Their stereochemistry plays a crucial role in interactions with biological receptors and enzymes .

Future Directions

Future research could focus on the synthesis of new derivatives and the investigation of their biological activities .

properties

IUPAC Name

2-[1-(2-methoxybenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-16-9-5-4-8-15(16)17(22)20-10-12(11-20)21-18(23)13-6-2-3-7-14(13)19(21)24/h2-5,8-9,12-14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPUILZSJZJCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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